molecular formula C13H14FN3O2S B11369934 2-(2-fluorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)butanamide

2-(2-fluorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)butanamide

Cat. No.: B11369934
M. Wt: 295.33 g/mol
InChI Key: DLUSMANCKXHCDW-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenoxy group, a thiadiazole ring, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)butanamide typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate halogenated compound to form the 2-fluorophenoxy intermediate.

    Formation of the Thiadiazole Ring: The next step involves the synthesis of the 3-methyl-1,2,4-thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Coupling Reaction: The final step involves the coupling of the 2-fluorophenoxy intermediate with the 3-methyl-1,2,4-thiadiazole ring in the presence of a coupling agent to form the desired butanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may result in the formation of amine or alcohol derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)butanamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development for various diseases.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group and thiadiazole ring may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)butanamide
  • 2-(2-bromophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)butanamide
  • 2-(2-iodophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)butanamide

Uniqueness

2-(2-fluorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)butanamide is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing its stability, lipophilicity, and binding affinity to biological targets.

Properties

Molecular Formula

C13H14FN3O2S

Molecular Weight

295.33 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)butanamide

InChI

InChI=1S/C13H14FN3O2S/c1-3-10(19-11-7-5-4-6-9(11)14)12(18)16-13-15-8(2)17-20-13/h4-7,10H,3H2,1-2H3,(H,15,16,17,18)

InChI Key

DLUSMANCKXHCDW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC(=NS1)C)OC2=CC=CC=C2F

Origin of Product

United States

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